molecular formula C10H12N2O2S B13187287 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13187287
M. Wt: 224.28 g/mol
InChI Key: VOOVFUTUFBFTMY-UHFFFAOYSA-N
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Description

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a diazepane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with a diazepane derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and diazepane-containing molecules. Examples include:

    Thiophene-2-carbaldehyde: A simpler thiophene derivative.

    1,4-Diazepane: The parent compound of the diazepane moiety.

Uniqueness

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is unique due to its combined thiophene and diazepane structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-(3-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c13-7-8-2-3-10(15-8)12-5-1-4-11-9(14)6-12/h2-3,7H,1,4-6H2,(H,11,14)

InChI Key

VOOVFUTUFBFTMY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CN(C1)C2=CC=C(S2)C=O

Origin of Product

United States

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